molecular formula C5H8O4 B14319164 6-(Hydroxymethyl)-1,4-dioxan-2-one CAS No. 112165-62-5

6-(Hydroxymethyl)-1,4-dioxan-2-one

Cat. No.: B14319164
CAS No.: 112165-62-5
M. Wt: 132.11 g/mol
InChI Key: XJQDERKNSIPCIM-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-1,4-dioxan-2-one is an organic compound that features a dioxane ring with a hydroxymethyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-1,4-dioxan-2-one typically involves the reaction of formaldehyde with a suitable dioxane precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the hydroxymethyl group. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-1,4-dioxan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form a dioxane derivative with a hydroxyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed.

Major Products

Scientific Research Applications

6-(Hydroxymethyl)-1,4-dioxan-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its reactive hydroxymethyl group.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-1,4-dioxan-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes to cellular processes and biochemical pathways, contributing to the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(Hydroxymethyl)-1,4-dioxan-2-one include:

    Hydroxymethylfurfural: An organic compound formed by the dehydration of reducing sugars.

    Hydroxymethylated derivatives: Compounds with hydroxymethyl groups attached to various molecular backbones.

Uniqueness

This compound is unique due to its specific dioxane ring structure and the presence of the hydroxymethyl group. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

112165-62-5

Molecular Formula

C5H8O4

Molecular Weight

132.11 g/mol

IUPAC Name

6-(hydroxymethyl)-1,4-dioxan-2-one

InChI

InChI=1S/C5H8O4/c6-1-4-2-8-3-5(7)9-4/h4,6H,1-3H2

InChI Key

XJQDERKNSIPCIM-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)CO1)CO

Origin of Product

United States

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